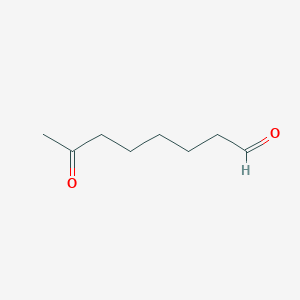
7-Oxooctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxooctanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family and is characterized by the presence of a keto group at the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxooctanal can be synthesized through the ozonolysis of the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol. This process involves the coupling of methallyl chloride with the Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol . The reaction conditions typically involve the use of diethyl ether as a solvent and magnesium as a catalyst.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. The ozonolysis method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Oxooctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-oxooctanoic acid.
Reduction: It can be reduced to form 7-hydroxyoctanal.
Condensation: It can undergo condensation reactions with malonic acid to form 9-oxo-2E-decenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Condensation: Malonic acid and acetic acid are used in condensation reactions.
Major Products Formed
Oxidation: 7-oxooctanoic acid
Reduction: 7-hydroxyoctanal
Condensation: 9-oxo-2E-decenoic acid
Scientific Research Applications
7-Oxooctanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential use in drug development.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 7-Oxooctanal involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor to pheromones, which are chemical signals used by insects for communication. The compound undergoes enzymatic reactions to form active pheromones that influence insect behavior .
Comparison with Similar Compounds
Similar Compounds
- 7-oxooctanoic acid
- 9-oxo-2E-decenoic acid
- 7-hydroxyoctanal
Uniqueness
7-Oxooctanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor to important biological molecules, such as pheromones, sets it apart from other similar compounds .
Properties
CAS No. |
36219-80-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-oxooctanal |
InChI |
InChI=1S/C8H14O2/c1-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 |
InChI Key |
ZRZHAVVBRGELRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
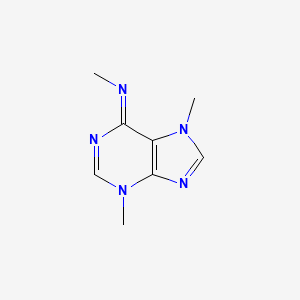
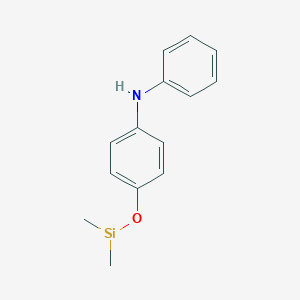
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
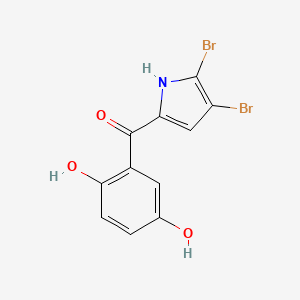
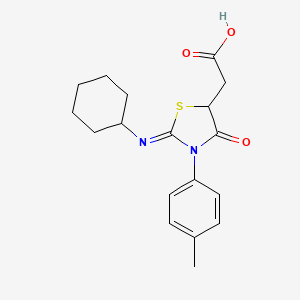


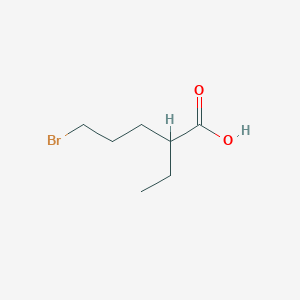



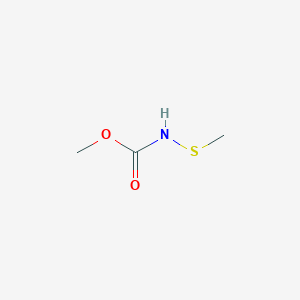
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
